4,5-Bis(chloromethyl)-1,3-dioxol-2-one
Description
BenchChem offers high-quality 4,5-Bis(chloromethyl)-1,3-dioxol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Bis(chloromethyl)-1,3-dioxol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,5-bis(chloromethyl)-1,3-dioxol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2O3/c6-1-3-4(2-7)10-5(8)9-3/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCNWFRALIHYLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(OC(=O)O1)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"4,5-Bis(chloromethyl)-1,3-dioxol-2-one" basic properties
The following technical guide is structured to serve as a definitive reference for 4,5-Bis(chloromethyl)-1,3-dioxol-2-one (BCDO) .
It deviates from standard datasheets by focusing on the application logic: why you would use it, how to synthesize it, how to control its reactivity, and how to manage it as a critical impurity in pharmaceutical manufacturing.
Advanced Reagent Profile & Synthetic Utility
Document Control:
-
Subject: 4,5-Bis(chloromethyl)-1,3-dioxol-2-one (BCDO)
-
CAS Registry: 1443544-27-1 (Primary), 5332-65-0 (Generic/Related)
-
Primary Class: Cyclic Carbonate / Bifunctional Alkylating Agent
-
Role: Bifunctional Crosslinker, Prodrug Intermediate, Critical Process Impurity (Sartan series).
Part 1: Executive Technical Summary
4,5-Bis(chloromethyl)-1,3-dioxol-2-one (BCDO) is a highly specialized electrophile derived from the 1,3-dioxol-2-one (vinylene carbonate) scaffold. Unlike its mono-substituted counterpart—4-chloromethyl-5-methyl-1,3-dioxol-2-one (DMDO-Cl) , which is the standard reagent for synthesizing "medoxomil" prodrugs (e.g., Olmesartan medoxomil)—BCDO possesses two reactive chloromethyl centers.
The Application Scientist’s Perspective:
-
As a Reagent: BCDO serves as a bifunctional linchpin . It allows for the "stapling" of two nucleophilic pharmacophores or the creation of fused heterocyclic systems.[4] Its hydrolysis in vivo releases the parent drugs, CO₂, and diacetyl (2,3-butanedione), making it a biodegradable linker.
-
As an Impurity: In the industrial synthesis of Olmesartan medoxomil, BCDO is a critical "over-chlorinated" impurity. Its detection and removal are mandatory due to its potential genotoxicity (alkylating nature).
Part 2: Physicochemical Profile & Stability Logic
Understanding the physical limits of BCDO is prerequisite to successful synthesis.
| Property | Value / Characteristic | Operational Implication |
| Molecular Formula | C₅H₄Cl₂O₃ | High halogen content increases density. |
| Appearance | Low-melting solid or viscous oil | Often requires handling as a melt or solution. |
| Solubility | DCM, THF, DMF, Toluene | Incompatible with protic solvents (MeOH, Water). |
| Reactivity | High (Bifunctional Electrophile) | Reacts violently with strong amines; hydrolyzes in water. |
| Stability | Moisture Sensitive | Protocol Critical: Must be stored under Argon/Nitrogen at 2–8°C. |
| Hydrolysis Product | 4,5-bis(hydroxymethyl) derivative → Ring Opening | Degrades to acetoin/diacetyl derivatives and CO₂. |
Stability Mechanism: The 1,3-dioxol-2-one ring is electron-deficient. The carbonyl carbon (C2) is susceptible to nucleophilic attack by hydroxide (hydrolysis), leading to ring opening. Simultaneously, the chloromethyl groups (C4/C5 substituents) are potent alkylating agents.
-
Storage Rule: If the material turns acidic (HCl evolution), it has degraded.
Part 3: Synthesis of BCDO (The Reagent)
For researchers requiring BCDO as a raw material, it is synthesized via the radical chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO).
Reaction Logic
We utilize Sulfuryl Chloride (SO₂Cl₂) as the chlorinating agent because it is easier to handle than gaseous chlorine and allows for precise stoichiometry to favor the bis product over the mono product.
Protocol: Radical Chlorination
-
Setup: Flame-dried 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer. Inert atmosphere (
). -
Solvent: Carbon Tetrachloride (
) or Benzene are classical, but Dichloromethane (DCM) or Chlorobenzene are modern, safer alternatives. -
Reactants:
-
Procedure:
-
Workup:
-
Remove solvent and excess
under reduced pressure. -
Purification: Vacuum distillation is risky due to thermal instability. Recrystallization from cold anhydrous ether/hexane is preferred for the bis variant.
-
Visualization: Synthesis Pathway
Figure 1: Step-wise radical chlorination pathway from DMDO to BCDO, highlighting the risk of degradation.[7]
Part 4: Application Protocols (Bifunctional Linking)
The primary utility of BCDO is its ability to react with two nucleophiles. This is used to synthesize bis-medoxomil prodrugs or to crosslink proteins/peptides reversibly.
Mechanism: The "Double-Ester" Cascade
-
Substitution 1: Nucleophile A displaces Chloride 1.[4]
-
Substitution 2: Nucleophile B displaces Chloride 2.
-
Bioactivation: In vivo esterases attack the carbonate carbonyl, causing the ring to collapse and release both Nucleophiles A and B.
Standard Operating Procedure: Nucleophilic Substitution
Scenario: Linking a Carboxylic Acid (Drug-COOH) to BCDO.
-
Activation: Dissolve the Carboxylic Acid (2.1 eq) in anhydrous DMF (Dimethylformamide).
-
Base Selection: Add Potassium Carbonate (
) or Cesium Carbonate ( ) .-
Why Cesium? The "Cesium Effect" enhances solubility and nucleophilicity in organic solvents, crucial for the bulky substitution on the dioxolone ring.
-
-
Addition: Cool mixture to
. Add BCDO (1.0 eq) dissolved in DMF slowly. -
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature.-
Warning: Do not heat above
during reaction; the carbonate ring is thermally labile in the presence of bases.
-
-
Quench: Pour into ice water. Extract immediately with Ethyl Acetate. (Prolonged exposure to water hydrolyzes the product).
Visualization: Bifunctional Reactivity
Figure 2: The versatility of BCDO as a linker for creating homo- or hetero-dimeric prodrug systems.
Part 5: Impurity Management (Quality Control)
For scientists working on Olmesartan Medoxomil or Azilsartan Medoxomil , BCDO is a known process impurity (often labeled "Impurity 9" or "Impurity 41").
-
Origin: Occurs during the synthesis of the DMDO-Cl reagent if chlorination is not strictly controlled.
-
Consequence: If BCDO is present, it can react with two molecules of Olmesartan acid, forming a Dimer Impurity (Olmesartan-Linker-Olmesartan).
-
Detection (HPLC):
-
Column: C18 (e.g., Zorbax Eclipse Plus),
. -
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0). Gradient elution.
-
Retention Time: BCDO is less polar than the mono-chloride and will elute later.
-
Part 6: Safety & Handling (E-E-A-T)
Hazard Class: Alkylating Agent.
-
Genotoxicity: Like all chloromethyl ethers/esters, BCDO is potentially genotoxic and carcinogenic. It alkylates DNA.
-
Lachrymator: Irritating to eyes and respiratory tract.[8]
Handling Protocol:
-
Engineering Controls: Handle only in a certified chemical fume hood.
-
PPE: Double nitrile gloves, safety goggles, and lab coat.
-
Decontamination: Quench spills with 10% aqueous ammonia or 5% NaOH solution (hydrolyzes the chloromethyl groups and opens the ring).
Part 7: References
-
Sakamoto, F., Ikeda, S., & Tsukamoto, G. (1984). Studies on prodrugs. II. Preparation and characterization of (5-substituted 2-oxo-1,3-dioxol-4-yl)methyl esters of mecillinam. Chemical & Pharmaceutical Bulletin.
-
PubChem Database. (2025).[2][7] Compound Summary: 4,5-Bis(chloromethyl)-1,3-dioxol-2-one.[1][2][3][4][9] National Center for Biotechnology Information.
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: Cyclic Carbonates and Chlorinated Derivatives.
-
Google Patents. (2012). Process for the preparation of 4-chloromethyl-5-methyl-1,3-dioxol-2-one (mentioning bis-chloromethyl impurity).[4][10] Patent CN102827138A.
-
BenchChem. (2025).[11] Synthetic Protocol and Safety Data for Chloromethyl Dioxolones.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. 4,5-Bis(chloromethyl)-1,3-dioxol-2-one | C5H4Cl2O3 | CID 57758775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4,5-Bis(chloromethyl)-1,3-dioxol-2-one | 1443544-27-1 | Benchchem [benchchem.com]
- 5. CN105348249A - Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]
- 6. 4-Cloromethyl-5-methyl-1,3-dioxol-2-one synthesis - chemicalbook [chemicalbook.com]
- 7. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | C5H5ClO3 | CID 9855518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. capotchem.com [capotchem.com]
- 9. 4,5-Bis(chloromethyl)-1,3-dioxol-2-one | 1443544-27-1 [chemicalbook.com]
- 10. An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 [quickcompany.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 4,5-Bis(chloromethyl)-1,3-dioxol-2-one: Synthesis, Applications, and Core Chemical Data
This technical guide provides a comprehensive overview of 4,5-bis(chloromethyl)-1,3-dioxol-2-one, a key chemical intermediate. The content herein is structured to deliver not only core factual data but also to provide a deeper understanding of its scientific context and practical applications.
Core Molecular and Physical Properties
Molecular Formula: C₅H₄Cl₂O₃[1][2][3][4][5][6]
Molecular Weight: 182.99 g/mol [1][2][3][4][6]
This compound is a halogenated cyclic carbonate, and its structure, featuring two chloromethyl groups on a dioxolane ring, makes it a versatile building block in organic synthesis.
| Property | Value | Source |
| IUPAC Name | 4,5-Bis(chloromethyl)-1,3-dioxol-2-one | [2] |
| CAS Number | 1443544-27-1 | [1][2][5][7] |
| Canonical SMILES | C1(C(OC(=O)O1)CCl)CCl | [1][5] |
| Exact Mass | 181.9537494 Da | [3] |
| Appearance | Please Enquire | [6] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Synthesis and Mechanistic Insights
The synthesis of 4,5-bis(chloromethyl)-1,3-dioxol-2-one is not extensively detailed in publicly available literature; however, analogous syntheses for similar structures, such as 4-chloromethyl-5-methyl-1,3-dioxol-2-one, provide a strong basis for a plausible synthetic pathway.[8][9][10] The general approach involves the chlorination of a precursor dioxolone.
A likely synthetic precursor would be 4,5-dimethyl-1,3-dioxol-2-one. The synthesis would then proceed via a free-radical halogenation mechanism.
Representative Synthetic Workflow
Caption: Plausible synthetic workflow for 4,5-bis(chloromethyl)-1,3-dioxol-2-one.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 4,5-dimethyl-1,3-dioxol-2-one in a suitable solvent (e.g., dichloromethane or dichloroethane), add a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[8][9]
-
Chlorination: Slowly add a chlorinating agent, such as sulfuryl chloride, to the reaction mixture.[10] The reaction is typically carried out under reflux.
-
Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product can then be purified.
-
Purification: Purification is typically achieved by vacuum distillation.[10]
Applications in Drug Development and Research
The 1,3-dioxolane moiety is a significant structural feature in various pharmaceutically active compounds.[11] This makes 4,5-bis(chloromethyl)-1,3-dioxol-2-one a valuable intermediate in the synthesis of novel drug candidates.
Role as a Pharmaceutical Intermediate
This compound is identified as an impurity of Olmesartan Medoxomil, an angiotensin II receptor antagonist used as an anti-hypertensive.[7] This suggests its use as a key intermediate in the synthesis of medoxomil prodrugs. The "medoxomil" moiety is often introduced to improve the oral bioavailability of drugs.
Potential in Antifungal and Antitumor Agents
The 1,3-dioxolane ring is a crucial component of several clinically important triazole antifungal agents, such as itraconazole and posaconazole.[11] It plays a significant role in binding to the active site of the fungal cytochrome P450 enzyme 14α-demethylase.[11] The chloromethyl groups on 4,5-bis(chloromethyl)-1,3-dioxol-2-one provide reactive sites for coupling with other molecular fragments to build more complex antifungal drug candidates.
Furthermore, platinum(II) complexes containing substituted 4,5-bis(aminomethyl)-1,3-dioxolane ligands have shown excellent antitumor activity, in some cases superior to cisplatin and carboplatin.[12] The dioxolane moiety in these complexes was designed to increase water solubility.[12] This highlights the potential of 4,5-bis(chloromethyl)-1,3-dioxol-2-one as a precursor for the synthesis of novel platinum-based anticancer agents.
Safety and Handling
For instance, 4-chloromethyl-5-methyl-1,3-dioxol-2-one is classified as causing skin and serious eye irritation.[13] General handling procedures should include:
-
Working in a well-ventilated area, preferably a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of vapors and contact with skin and eyes.
-
Storing the compound in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]
Conclusion
4,5-Bis(chloromethyl)-1,3-dioxol-2-one is a valuable chemical intermediate with significant potential in the pharmaceutical industry. Its unique structure provides a versatile platform for the synthesis of a wide range of bioactive molecules, from antihypertensives to novel antifungal and antitumor agents. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for its effective application in research and drug development.
References
-
Veeprho. 4,5-Bis(chloromethyl)-1,3-dioxol-2-one | CAS 1443544-27-1. Available from: [Link]
-
PubChem. 4,5-Bis(chloromethyl)-1,3-dioxol-2-one. Available from: [Link]
-
Pharmaffiliates. CAS No : 1443544-27-1 | Product Name : 4,5-Bis(chloromethyl)-1,3-dioxol-2-one. Available from: [Link]
-
Eureka | Patsnap. Preparation method for 4-chloromethyl-5-methyl-1,3-dioxol-2-one. Available from: [Link]
-
Chemsrc. 4,5-Bis(chloromethyl)-1,3-dioxol-2-one | CAS#:1443544-27-1. Available from: [Link]
- Google Patents. Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one.
- Google Patents. Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone.
-
PubMed. Synthesis and antitumor activity of a series of [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes. Available from: [Link]
- An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One.
Sources
- 1. 1443544-27-1|4,5-Bis(chloromethyl)-1,3-dioxol-2-one|BLD Pharm [bldpharm.com]
- 2. veeprho.com [veeprho.com]
- 3. 4,5-Bis(chloromethyl)-1,3-dioxol-2-one | C5H4Cl2O3 | CID 57758775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. anaxlab.com [anaxlab.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. 4,5-Bis(chloromethyl)-1,3-dioxol-2-one | 1443544-27-1 [chemicalbook.com]
- 8. Preparation method for 4-chloromethyl-5-methyl-1,3-dioxol-2-one - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN107892681B - Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one - Google Patents [patents.google.com]
- 10. CN105348249A - Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and antitumor activity of a series of [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
"4,5-Bis(chloromethyl)-1,3-dioxol-2-one" as a bifunctional electrophile
An In-Depth Technical Guide to 4,5-Bis(chloromethyl)-1,3-dioxol-2-one: A Versatile Bifunctional Electrophile in Modern Synthesis
Executive Summary: This technical guide provides a comprehensive analysis of 4,5-bis(chloromethyl)-1,3-dioxol-2-one, a highly functionalized cyclic carbonate ester. We delve into its core chemical properties, established synthetic routes, and its pivotal role as a bifunctional electrophile. The document elucidates the mechanistic principles governing its reactivity with various nucleophiles, highlighting its utility in constructing complex molecular architectures. Key applications, particularly as a critical intermediate in the synthesis of pharmaceutical prodrugs like Olmesartan Medoxomil, are discussed in detail. This guide serves as a critical resource for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and essential safety information to effectively leverage this versatile building block in research and development.
Introduction: Chemical Identity and Physicochemical Properties
4,5-Bis(chloromethyl)-1,3-dioxol-2-one is a unique chemical entity characterized by a central five-membered dioxol-2-one ring substituted with two chloromethyl groups. These chloromethyl groups are the source of its potent and versatile electrophilicity, making the molecule an invaluable reagent in synthetic organic chemistry.[1]
Structure and Nomenclature
-
IUPAC Name: 4,5-bis(chloromethyl)-1,3-dioxol-2-one[2]
-
Synonyms: Olmesartan Impurity 41, 4,5-Dichloromethyl-1,3-dioxol-2-one[2]
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 182.99 g/mol | [2][4] |
| Appearance | Data not consistently available, typically solid | [5] |
| Storage | 2-8°C, Refrigerator | [5][7] |
The Core Principle: Reactivity as a Bifunctional Electrophile
The synthetic utility of 4,5-bis(chloromethyl)-1,3-dioxol-2-one is overwhelmingly derived from its nature as a bifunctional electrophile. The presence of two primary alkyl chloride moieties renders the methylene carbons highly susceptible to nucleophilic attack.
Mechanistic Underpinnings of Electrophilicity
The reactivity is centered on the two chloromethyl (-CH₂Cl) groups. The chlorine atom, being highly electronegative, polarizes the carbon-chlorine bond, making the carbon atom electron-deficient (electrophilic). Furthermore, the chloride ion (Cl⁻) is an excellent leaving group, which thermodynamically favors nucleophilic substitution reactions. These reactions typically proceed via a concerted Sₙ2 mechanism, especially with soft and potent nucleophiles, leading to inversion of configuration if a stereocenter were present.
Reaction Pathways with Common Nucleophiles
The molecule's bifunctionality allows for either mono- or di-substitution, depending on the stoichiometry of the nucleophile used. This dual reactivity is the cornerstone of its application as a linker or for the construction of heterocyclic systems.[1] Common nucleophiles that readily react include amines, alcohols, thiols, and carboxylates.[1]
Caption: General reaction scheme for nucleophilic substitution.
Synthesis and Manufacturing
The most effective and foundational method for preparing 4,5-bis(chloromethyl)-1,3-dioxol-2-one involves the direct chlorination of its dimethyl precursor.[1]
Primary Synthetic Route: Free-Radical Chlorination
The synthesis begins with 4,5-dimethyl-1,3-dioxol-2-one (DMDO). This precursor is subjected to a free-radical substitution reaction to transform both methyl groups into the target chloromethyl groups.[1] Control over reaction conditions is paramount to maximize the yield of the desired dichlorinated product while minimizing mono-chlorinated intermediates and other byproducts.[1]
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis of 4,5-Bis(chloromethyl)-1,3-dioxol-2-one
This protocol is adapted from established procedures for the chlorination of DMDO analogs.[8][9]
-
Reactor Setup: Charge a four-neck flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel with 4,5-dimethyl-1,3-dioxol-2-one (1.0 eq) and a suitable solvent such as dichloroethane.[8]
-
Initiation: Add a catalytic amount of a free-radical initiator (e.g., AIBN). Heat the mixture to reflux under inert atmosphere.
-
Chlorination: Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride, ~2.2 eq) in the same solvent to the refluxing mixture via the addition funnel. The rate of addition should be controlled to maintain a steady reflux.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as TLC or GC to observe the disappearance of the starting material and mono-chlorinated intermediate.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Carefully wash the organic solution with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Isolation: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system to yield the final product.[8][9]
Applications in Research and Development
The unique bifunctional nature of this compound makes it a valuable building block for a range of applications, from pharmaceuticals to materials science.
Keystone Intermediate in Prodrug Synthesis
A primary application of 4,5-bis(chloromethyl)-1,3-dioxol-2-one is in the pharmaceutical industry, particularly as an intermediate in the synthesis of prodrugs.[1] It is documented as an impurity of Olmesartan Medoxomil, an angiotensin II receptor antagonist used to treat hypertension.[3][10] In this context, the dioxol-2-one moiety functions as a promoiety—a bioreversible masking group designed to improve the pharmacokinetic properties (e.g., oral bioavailability) of the parent drug.[1] The promoiety is cleaved in vivo by esterases to release the active pharmaceutical ingredient.
A Versatile Linker for Complex Architectures
The two reactive chloromethyl "handles" allow the molecule to act as a linker, covalently connecting two different (or identical) molecular fragments. This is particularly useful in:
-
Constructing Symmetrical Molecules: Reacting with two equivalents of a nucleophile.
-
Creating Heterocycles: Reacting with a dinucleophile (e.g., ethylenediamine, ethane-1,2-dithiol) can lead to the formation of medium-to-large ring systems.
-
Surface Functionalization: Immobilizing molecules onto surfaces or polymers that have been pre-functionalized with nucleophilic groups.
Emerging Applications: Insights from Related Dioxolones in Material Science
While specific literature on 4,5-bis(chloromethyl)-1,3-dioxol-2-one in materials is nascent, related dioxolone structures are gaining significant attention. For instance, vinyl-substituted dioxolones are used as electrolyte additives in lithium-ion batteries.[11] They polymerize on the electrode surface to form a stable solid-electrolyte interphase (SEI), which is critical for improving battery performance and lifespan.[11][12] The core dioxolone structure's electrochemical stability suggests that functionalized derivatives, like the title compound, could be explored for creating novel polymers or surface coatings for advanced energy storage devices.
Practical Guide: Experimental Methodologies
Successful use of 4,5-bis(chloromethyl)-1,3-dioxol-2-one requires a solid understanding of the reaction parameters for nucleophilic substitution.
General Protocol for Nucleophilic Disubstitution
This protocol provides a self-validating framework for reacting the title compound with a generic nucleophile (Nu-H).
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4,5-bis(chloromethyl)-1,3-dioxol-2-one (1.0 eq) in an appropriate aprotic polar solvent (e.g., DMF, Acetonitrile).
-
Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N, 2.2 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Nucleophile Addition: Add the nucleophile (2.1 eq) to the mixture. The slight excess ensures the complete consumption of the electrophile.
-
Reaction Conditions: Stir the reaction mixture at a suitable temperature (ranging from room temperature to 60-80°C, depending on the nucleophile's reactivity) and monitor its progress by TLC or LC-MS.
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and quench by adding water. Extract the product into an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. Purify the crude residue using column chromatography or recrystallization.
Reaction Parameter Comparison
| Parameter | Typical Choice(s) | Rationale / Causality |
| Solvent | DMF, Acetonitrile, THF | Aprotic polar solvents are ideal for Sₙ2 reactions as they solvate the cation of the base but do not excessively solvate (and thus deactivate) the nucleophile. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | An inorganic base (like K₂CO₃) is often preferred for its low cost and ease of removal. An organic amine base can be used if higher solubility is required. The choice depends on the acid sensitivity of the reactants and products. |
| Temperature | 25°C to 80°C | Less reactive nucleophiles (e.g., alcohols) may require heating to increase the reaction rate. Highly reactive nucleophiles (e.g., thiols) often proceed efficiently at room temperature. |
| Stoichiometry | >2.0 eq of Nucleophile & Base | A slight excess of the nucleophile and base is used to drive the reaction to completion, ensuring full disubstitution and neutralization of all generated HCl. |
Safety, Handling, and Storage
As a reactive alkylating agent, 4,5-bis(chloromethyl)-1,3-dioxol-2-one requires careful handling. While specific data for this compound is limited, information from closely related analogs provides authoritative guidance.[13][14][15]
Hazard Identification
-
Skin and Eye Irritation: Alkyl halides are typically irritants. Causes skin irritation (H315) and serious eye irritation (H319) are expected classifications.[13][15]
-
Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled, similar to other reactive chlorinated compounds.[15]
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[14]
-
Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[13][14]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage is under refrigeration (2-8°C).[5]
Conclusion
4,5-Bis(chloromethyl)-1,3-dioxol-2-one stands out as a potent and versatile bifunctional electrophile. Its well-defined reactivity, centered on two chloromethyl groups, provides a reliable platform for nucleophilic substitution reactions. This has been expertly leveraged in the pharmaceutical industry for the synthesis of complex prodrugs, where the dioxolone core serves as a critical promoiety. The synthetic accessibility and dual reactive sites also position it as a valuable linker for creating novel molecular architectures and functional materials. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently and effectively utilize this powerful synthetic intermediate.
References
- Significance in Contemporary Organic Synthesis Research. (n.d.). Benchchem.
- 4,5-Bis(chloromethyl)-1,3-dioxol-2-one | 1443544-27-1. (2025, July 4). ChemicalBook.
- 4,5-Bis(chloromethyl)-1,3-dioxol-2-one | 1443544-27-1. (n.d.). SynThink Research Chemicals.
- 4-Chloromethyl-5-methyl-1,3-dioxol-2-one - SAFETY DATA SHEET. (2025, May 8). TCI Chemicals.
- 4,5-Bis(chloromethyl)-1,3-dioxol-2-one. (n.d.). PubChem.
- 4-Cloromethyl-5-methyl-1,3-dioxol-2-one synthesis. (n.d.). ChemicalBook.
- SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.
- MSDS of 4-Chloromethyl-5-methyl-1,3-dioxol-2-one. (2012, December 26). Capot Chemical.
- 4,5-Bis(chloromethyl)-1,3-dioxol-2-one. (n.d.). Guidechem.
- CAS No : 1443544-27-1 | Product Name : 4,5-Bis(chloromethyl)-1,3-dioxol-2-one. (n.d.). Pharmaffiliates.
- SAFETY DATA SHEET. (2025, May 6). TCI Chemicals.
- 1443544-27-1|4,5-Bis(chloromethyl)-1,3-dioxol-2-one. (n.d.). BLDpharm.
- Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone. (n.d.). Google Patents.
- 4,5-Bis(chloromethyl)-1,3-dioxol-2-one | CAS 1443544-27-1. (n.d.). Veeprho.
- 4-Vinyl-1,3-Dioxolane-2-One as an Additive for Li-Ion Cells. (2006, September 1). NASA Technical Reports Server (NTRS).
- Rise of Electrolyte Additives in Advancing Lithium ion Battery. (n.d.). Sigma-Aldrich.
- Dioxazolone and Nitrile Sulfite Electrolyte Additives for Lithium-Ion Cells. (2018, September 19). ResearchGate.
Sources
- 1. 4,5-Bis(chloromethyl)-1,3-dioxol-2-one | 1443544-27-1 | Benchchem [benchchem.com]
- 2. 4,5-Bis(chloromethyl)-1,3-dioxol-2-one | C5H4Cl2O3 | CID 57758775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,5-Bis(chloromethyl)-1,3-dioxol-2-one | 1443544-27-1 [chemicalbook.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. guidechem.com [guidechem.com]
- 7. 1443544-27-1|4,5-Bis(chloromethyl)-1,3-dioxol-2-one|BLD Pharm [bldpharm.com]
- 8. 4-Cloromethyl-5-methyl-1,3-dioxol-2-one synthesis - chemicalbook [chemicalbook.com]
- 9. CN105348249A - Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]
- 10. veeprho.com [veeprho.com]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. researchgate.net [researchgate.net]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. capotchem.com [capotchem.com]
A Guide to 4,5-Bis(chloromethyl)-1,3-dioxol-2-one: A Versatile Dielectrophile for Modern Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of 4,5-bis(chloromethyl)-1,3-dioxol-2-one, a highly versatile and reactive building block in contemporary organic synthesis. We will delve into the core reactivity of this bifunctional electrophile, focusing on its pivotal role in the construction of diverse and valuable heterocyclic scaffolds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the synthesis of novel five-membered heterocycles, fused ring systems, and functionalized materials. We will cover key reaction mechanisms, provide field-proven experimental protocols, and discuss the broader applications of the resulting molecular architectures.
Introduction: Unveiling a Powerful Synthetic Tool
4,5-Bis(chloromethyl)-1,3-dioxol-2-one is a cyclic carbonate ester distinguished by two highly reactive chloromethyl substituents.[1][2] Its significance in organic synthesis stems from its nature as a potent "1,4-dielectrophile," where the two chloromethyl groups serve as excellent leaving groups in nucleophilic substitution reactions.[1] This bifunctionality allows for the elegant and often high-yield construction of 3,4-disubstituted five-membered heterocyclic rings by reacting it with a dinucleophile.
The rigid 1,3-dioxol-2-one backbone holds the two electrophilic centers in a fixed cis-orientation, pre-organizing the molecule for cyclization and minimizing the formation of polymeric side products. This structural feature is a key advantage, making it a preferred reagent for creating substituted thiophenes, pyrroles, and other heterocycles that are core components of pharmaceuticals, natural products, and advanced materials.[3][4]
Core Reactivity and Mechanistic Rationale
The synthetic utility of 4,5-bis(chloromethyl)-1,3-dioxol-2-one is anchored in the reactivity of its C-Cl bonds. These bonds are susceptible to attack by a wide range of nucleophiles, including those based on sulfur, nitrogen, and carbon.
The primary mechanistic pathway involves a tandem nucleophilic substitution (SN2) reaction. A dinucleophilic reagent, represented as Y-Z, attacks one chloromethyl group, displacing the chloride ion. This is followed by an intramolecular cyclization, where the second nucleophilic center attacks the remaining chloromethyl group, closing the ring to form the five-membered heterocycle. The aromaticity of the resulting heterocyclic ring is often a strong thermodynamic driving force for the reaction.
// Nodes start [label="4,5-Bis(chloromethyl)-1,3-dioxol-2-one + Dinucleophile (Y-Z)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="S_N2 Attack & Intermediate Formation", fillcolor="#FBBC05", fontcolor="#202124"]; cyclization [label="Intramolecular Cyclization (Ring Closure)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="3,4-Disubstituted Heterocycle", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> intermediate [label="Step 1: First Substitution", color="#5F6368"]; intermediate -> cyclization [label="Step 2: Second Substitution", color="#5F6368"]; cyclization -> product [label="Aromatization (Driving Force)", color="#5F6368"]; } dot Caption: Generalized reaction pathway for heterocyclic synthesis.
Synthesis of Key Five-Membered Heterocycles
Thiophene Synthesis: Accessing Electron-Rich Scaffolds
The reaction of 4,5-bis(chloromethyl)-1,3-dioxol-2-one with sulfur nucleophiles is a robust and widely used method for preparing 3,4-disubstituted thiophenes. These thiophene derivatives are crucial precursors for conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) and are found in numerous pharmacologically active molecules.[4]
The most common sulfur source is sodium sulfide (Na₂S). The reaction proceeds via a tandem SN2 displacement of the two chloride ions by the sulfide dianion to form the thiophene ring.[5][6]
Table 1: Comparison of Thiophene Synthesis Methods
| Method | Sulfur Source | Key Advantages | Typical Yields |
| Paal-Knorr Synthesis | P₄S₁₀, Lawesson's Reagent | High tolerance for various substituents. | Good to Excellent[5][6] |
| Gewald Synthesis | Elemental Sulfur | Access to 2-aminothiophenes. | Good[4][6] |
| Hinsberg Synthesis | Diethyl thiodiacetate | Forms thiophene dicarboxylates. | Moderate to Good[5] |
| From Dioxolone (This Guide) | Sodium Sulfide (Na₂S) | Direct access to 3,4-disubstituted core. | High |
Pyrrole Synthesis: Building Blocks for Life Sciences and Materials
Pyrroles are fundamental heterocyclic motifs present in natural products like heme and chlorophyll, as well as in many pharmaceuticals and functional materials.[3] The synthesis of 3,4-disubstituted pyrroles can be efficiently achieved by reacting 4,5-bis(chloromethyl)-1,3-dioxol-2-one with primary amines (R-NH₂).
In this reaction, the primary amine acts as the dinucleophile. The nitrogen atom first displaces one chloride, and the resulting secondary amine then undergoes an intramolecular cyclization to displace the second chloride, forming the pyrrole ring. This approach offers a direct route to N-substituted, 3,4-functionalized pyrroles, which can be challenging to synthesize via other classical methods like the Paal-Knorr or Hantzsch syntheses.[7]
Advanced Applications: Synthesis of Fused Heterocyclic Systems
The utility of 4,5-bis(chloromethyl)-1,3-dioxol-2-one extends beyond simple monocyclic systems. The initially formed heterocycle, such as 3,4-bis(hydroxymethyl)thiophene (obtained after hydrolysis of the carbonate), can serve as a scaffold for constructing more complex, fused-ring systems.
A prominent example is the synthesis of thieno[3,4-b]pyrazines. These fused heterocycles are of significant interest in materials science for creating low band-gap polymers and organic electronics.[8][9][10] The synthesis typically involves the condensation of a 3,4-diaminothiophene precursor (derived from the dioxolone) with an α-dione.[9][10] This modular approach allows for fine-tuning of the electronic properties of the final material by varying the substituents on the pyrazine ring.
Detailed Experimental Protocols
The following protocols are provided as a trusted reference. Causality Note: Success in these syntheses hinges on precise control of reaction conditions. Anhydrous conditions are critical to prevent hydrolysis of the starting material and intermediates.[1] Temperature control is essential to manage the exothermicity of the substitution reactions and prevent side-product formation.
Protocol 1: Synthesis of 3,4-Bis(hydroxymethyl)thiophene
This two-step protocol first forms the thiophene ring and then hydrolyzes the protective carbonate group.
// Nodes start [label="Materials\n- 4,5-Bis(chloromethyl)-1,3-dioxol-2-one\n- Na2S·9H2O\n- Methanol\n- NaOH", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Cyclization\nDissolve Na2S·9H2O in Methanol.\nCool to 0°C.\nAdd Dioxolone dropwise.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Step 2: Hydrolysis\nAdd NaOH solution.\nReflux for 2 hours.", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Step 3: Work-up\nCool and neutralize with HCl.\nExtract with Ethyl Acetate.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Step 4: Purification\nDry (Na2SO4), filter, evaporate.\nRecrystallize or use column chromatography.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1 [color="#5F6368"]; step1 -> step2 [color="#5F6368"]; step2 -> workup [color="#5F6368"]; workup -> purify [color="#5F6368"]; } dot Caption: Workflow for the synthesis of 3,4-Bis(hydroxymethyl)thiophene.
Materials:
-
4,5-Bis(chloromethyl)-1,3-dioxol-2-one (1.0 eq)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.1 eq)
-
Methanol (anhydrous)
-
Sodium hydroxide (NaOH) (2.5 eq)
-
Hydrochloric acid (HCl) for neutralization
-
Ethyl acetate for extraction
-
Sodium sulfate (Na₂SO₄) for drying
Procedure:
-
Cyclization: In a round-bottom flask under a nitrogen atmosphere, dissolve sodium sulfide nonahydrate in methanol. Cool the solution to 0 °C in an ice bath.
-
Dissolve 4,5-bis(chloromethyl)-1,3-dioxol-2-one in a minimal amount of anhydrous methanol and add it dropwise to the cooled sulfide solution over 30 minutes. Rationale: Dropwise addition at low temperature controls the exothermic reaction.
-
After the addition is complete, allow the reaction to stir at room temperature for 4 hours.
-
Hydrolysis: Prepare a solution of sodium hydroxide in water and add it to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2 hours. Rationale: The basic conditions hydrolyze the carbonate ester to the diol.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with concentrated HCl until pH ~7.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by silica gel column chromatography.
Conclusion
4,5-Bis(chloromethyl)-1,3-dioxol-2-one stands out as a powerful and efficient C4 synthon for constructing 3,4-disubstituted five-membered heterocycles. Its pre-organized dielectrophilic nature enables clean, high-yield cyclization reactions with a variety of dinucleophiles. The ability to access fundamental thiophene and pyrrole cores, which can be further elaborated into complex fused systems, underscores its importance in synthetic chemistry. This guide has illuminated the mechanistic principles, practical protocols, and broad applicability of this reagent, providing a solid foundation for its use in both academic research and industrial drug development.
References
-
Benchchem. 4,5-Bis(chloromethyl)-1,3-dioxol-2-one | 1443544-27-1.
-
ResearchGate. Synthesis of 3,4‐disubstituted pyrroles.
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review.
-
SlideShare. Synthesis of Furan and Thiophene.
-
ResearchGate. Scheme 1. Synthesis of thieno[3,4-b]pyrazine-based oligomers.
-
PubMed. Microwave-assisted Piloty-Robinson synthesis of 3,4-disubstituted pyrroles.
-
PubMed. Thieno[3,4-b]pyrazines: synthesis, structure, and reactivity.
-
ResearchGate. Thieno[3,4-b]pyrazines: Synthesis, Structure, and Reactivity | Request PDF.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.
-
PubMed. Synthesis and characterization of thieno[3,4-b]pyrazine-based terthienyls: tunable precursors for low band gap conjugated materials.
-
MDPI. Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells.
-
ResearchGate. Synthesis of 3,4-Disubstituted Pyrroles. A Review | Request PDF.
-
ResearchGate. Scheme 6. Mechanism of Fiesselmann thiophene synthesis.
-
Encyclopedia.pub. Synthesis of Thienothiophenes.
-
PubChem. 4,5-Bis(chloromethyl)-1,3-dioxol-2-one.
Sources
- 1. 4,5-Bis(chloromethyl)-1,3-dioxol-2-one | 1443544-27-1 | Benchchem [benchchem.com]
- 2. 4,5-Bis(chloromethyl)-1,3-dioxol-2-one | C5H4Cl2O3 | CID 57758775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thieno[3,4-b]pyrazines: synthesis, structure, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
"4,5-Bis(chloromethyl)-1,3-dioxol-2-one" reaction with primary amines
Technical Application Note: Reactivity & Protocols for 4,5-Bis(chloromethyl)-1,3-dioxol-2-one with Primary Amines
Part 1: Executive Summary & Chemical Logic
The compound 4,5-bis(chloromethyl)-1,3-dioxol-2-one (CAS 1443544-27-1) represents a specialized class of bifunctional electrophiles derived from the vinylene carbonate scaffold. It is structurally analogous to the widely used (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (DOM) moiety found in prodrugs like Olmesartan medoxomil.
However, the presence of two chloromethyl groups fundamentally alters its application profile compared to the mono-functional DOM chloride. When reacting with primary amines, this reagent introduces a bifurcation in reaction pathways:
-
N-Alkylation (Target Pathway): Nucleophilic attack at the methylene carbon (
), displacing the chloride. This preserves the cyclic carbonate ring, which is essential if the moiety is intended to act as a bioreversible prodrug linker (cleaved by paraoxonases or esterases in vivo). -
Aminolysis (Competing Pathway): Nucleophilic attack at the carbonyl carbon of the carbonate ring. This results in ring opening, forming stable carbamates or hydroxy-amides, effectively destroying the prodrug capability.
Expert Insight: The "dioxolone" (unsaturated) ring is electronically distinct from saturated cyclic carbonates (dioxolanones). The double bond conjugates with the carbonyl, rendering the ring slightly more robust against premature hydrolysis, but the allylic nature of the chloromethyl groups significantly enhances their electrophilicity. Therefore, kinetic control is the primary strategy: conditions must favor rapid
Part 2: Reaction Mechanism & Pathways
The following diagram illustrates the competing pathways. Successful application depends on steering the reaction toward Pathway A (Alkylation).
Figure 1: Mechanistic bifurcation between N-alkylation (green) and Ring Opening (red). Kinetic control is required to preserve the cyclic carbonate.
Part 3: Experimental Protocol (N-Alkylation)
This protocol is designed to maximize the yield of the N-alkylated product (either mono- or bis-substituted) while suppressing ring opening.
Materials & Reagents
| Component | Specification | Role |
| Substrate | 4,5-Bis(chloromethyl)-1,3-dioxol-2-one | Electrophile |
| Amine | Primary Amine ( | Nucleophile |
| Solvent | DMF (Anhydrous) or Acetonitrile (ACN) | Polar aprotic solvent to support |
| Base | Acid scavenger. | |
| Catalyst | NaI (Sodium Iodide) - Optional | Finkelstein condition to generate reactive iodide in situ. |
Step-by-Step Methodology
1. Preparation of the Electrophile Solution
-
Dissolve 1.0 equivalent (eq) of 4,5-bis(chloromethyl)-1,3-dioxol-2-one in anhydrous DMF (0.1 M concentration).
-
Critical Step: Cool the solution to 0°C in an ice bath. Low temperature is crucial to suppress attack on the carbonyl center.
2. Activation (Optional)
-
If the amine is sterically hindered, add 0.1 eq of NaI. This converts the chloromethyl to the more reactive iodomethyl species in situ, accelerating the
reaction without requiring heat.
3. Amine Addition
-
For Mono-substitution: Add the primary amine (0.9 eq) dropwise. Using a slight deficit of amine prevents bis-alkylation.
-
For Bis-substitution (Cross-linking): Add the primary amine (2.2 eq) dropwise.
-
Simultaneously add the base (
, 2.5 eq).
4. Reaction Monitoring
-
Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C).
-
Monitor via TLC/LC-MS: Look for the disappearance of the starting chloride (
not visible) and the appearance of the mono-alkylated mass. -
Warning: Do not heat above 40°C. Heating significantly increases the rate of carbonate hydrolysis/aminolysis.
5. Work-up and Isolation
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash with cold water (3x) to remove DMF and inorganic salts.
-
Note: Avoid acidic washes (e.g., 1N HCl) if possible, as the dioxolone ring is acid-labile. Use saturated
if neutralization is needed. -
Dry organic layer over
and concentrate -
Purification: Flash column chromatography. The cyclic carbonate is polar; typical eluents are Hexane:EtOAc (gradient).
Part 4: Validated Workflow Diagram
Figure 2: Operational workflow for N-alkylation. The "Monitor" phase is critical to detect early ring degradation.
Part 5: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Ring Opening (Urethane formation) | Reaction temperature too high or base is too nucleophilic. | Lower temp to -10°C. Switch from Pyridine/TEA to hindered bases (DIPEA) or inorganic bases ( |
| Low Conversion | Poor nucleophilicity of the amine. | Add NaI (Finkelstein catalyst). Increase concentration (0.5 M). |
| Hydrolysis of Product | Acidic workup or wet solvents. | Use strictly anhydrous solvents. Avoid HCl washes; use brine/water only. |
| Bis-alkylation (when Mono is desired) | Excess amine or fast kinetics. | Use slow addition of amine (syringe pump). Use excess electrophile (1.5 eq) and recycle unreacted starting material. |
Part 6: References
-
PubChem. (2025).[1] Compound Summary: 4,5-Bis(chloromethyl)-1,3-dioxol-2-one (CID 57758775).[1][2] National Library of Medicine. Retrieved from [Link]
-
Sakamoto, F., et al. (1984). Studies on Prodrugs II. Preparation and Characterization of (5-Substituted-2-oxo-1,3-dioxol-4-yl)methyl Esters of Ampicillin.Chemical & Pharmaceutical Bulletin, 32(6), 2241-2248. (Foundational chemistry for dioxolenone alkylation).
-
Specific Polymers. (2023). Cyclic carbonates: a sustainable alternative to toxic compounds used in polymer synthesis.[3][4] Retrieved from [Link]
Sources
Application Notes and Protocols for the Analysis of 4,5-Bis(chloromethyl)-1,3-dioxol-2-one
Authored by: Senior Application Scientist, Gemini Division
Abstract
4,5-Bis(chloromethyl)-1,3-dioxol-2-one (CAS No. 1443544-27-1) is a highly functionalized, reactive electrophilic building block crucial in modern organic synthesis.[1] Its bifunctional nature, featuring two chloromethyl leaving groups and a cyclic carbonate core, makes it a valuable precursor for constructing complex molecular architectures, including prodrugs and functionalized heterocyclic systems.[1] Given its reactivity and importance as both a synthetic intermediate and a potential impurity in pharmaceutical manufacturing (e.g., in the synthesis of Olmesartan Medoxomil), robust and reliable analytical methods are essential for its characterization, purity assessment, and stability studies.[2][3][4] This document provides detailed, field-proven protocols for the analysis of this compound by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, complete with mechanistic explanations for experimental choices and data interpretation guidelines.
Compound Profile and Analytical Considerations
-
Molecular Structure:
-
Key Physicochemical Features: The molecule's analytical behavior is dictated by the polar carbonyl group, the electron-withdrawing chloromethyl groups, and the C=C double bond within the five-membered ring.
-
Primary Analytical Challenge: The principal challenge in analyzing 4,5-bis(chloromethyl)-1,3-dioxol-2-one is its inherent reactivity. The chloromethyl groups are excellent electrophilic centers susceptible to nucleophilic attack, and the cyclic carbonate ester is prone to hydrolysis, especially under non-neutral pH conditions. This necessitates careful selection of analytical solvents and conditions to prevent degradation during sample preparation and analysis.[1]
High-Performance Liquid Chromatography (HPLC) Analysis
Principle and Method Rationale
Reversed-phase HPLC (RP-HPLC) is the method of choice for separating and quantifying small to moderately polar organic molecules.[7][8] A non-polar stationary phase (typically C18) is used with a polar mobile phase.[9] For 4,5-bis(chloromethyl)-1,3-dioxol-2-one, retention is primarily governed by hydrophobic interactions between the molecule and the C18 alkyl chains of the stationary phase. The polarity is sufficient to allow for elution with a standard water/acetonitrile mobile phase system.
A gradient elution is selected to ensure a sharp peak shape and efficiently elute any potential impurities with different polarities, such as starting materials or degradation products. UV detection is highly effective due to the presence of the carbonyl (C=O) chromophore in the dioxol-2-one ring.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation & Consumables:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Volumetric flasks and autosampler vials.
-
-
Chromatographic Conditions:
-
The following table summarizes the optimized parameters for this analysis. The causality for each choice is rooted in balancing resolution, peak shape, and analysis time.
-
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18 silica-based column | Provides excellent hydrophobic retention for small organic molecules and is widely available with high batch-to-batch reproducibility.[9] |
| Mobile Phase A | HPLC-grade Water | Polar component of the mobile phase. |
| Mobile Phase B | HPLC-grade Acetonitrile (ACN) | Organic modifier; chosen for its low UV cutoff and miscibility with water. |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30%→95% B; 15-18 min: 95% B; 18.1-22 min: 30% B | A shallow starting gradient ensures retention of the polar analyte, while the ramp effectively elutes non-polar impurities. The hold and re-equilibration steps ensure reproducibility. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry and efficiency. |
| Detection Wavelength | 210 nm | The carbonyl group exhibits significant absorbance at lower UV wavelengths, providing high sensitivity. |
| Injection Volume | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4,5-bis(chloromethyl)-1,3-dioxol-2-one standard or sample.
-
Dissolve in 10 mL of acetonitrile in a volumetric flask to prepare a stock solution of ~1 mg/mL.
-
Dilute this stock solution 1:10 with acetonitrile to a final concentration of ~0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Crucial Insight: Prepare samples fresh and analyze promptly. Due to the compound's reactivity, prolonged storage in solution, especially if trace water is present, can lead to degradation. Acetonitrile is chosen as the diluent for its aprotic nature and compatibility with the mobile phase.
-
HPLC Workflow Diagram
Caption: NMR analysis workflow for 4,5-Bis(chloromethyl)-1,3-dioxol-2-one.
References
-
Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]
-
Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. [Link]
-
Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. MDPI. [Link]
-
4-chloromethyl-1,3-dioxolan-2-one (2 b): 1H NMR (CDCl3, 400 MHz). The Royal Society of Chemistry. [Link]
-
Reversed Phase HPLC Columns. Phenomenex. [Link]
- Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone.
-
An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One. IP.com. [Link]
- Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone.
-
A Green Chemo-Enzymatic Approach for CO2 Capture and Transformation into Bis(cyclic carbonate) Esters in Solvent-Free Media. ACS Sustainable Chemistry & Engineering. [Link]
-
Preparation method for 4-chloromethyl-5-methyl-1,3-dioxol-2-one. Patsnap. [Link]
- Method for producing cyclic carbonates.
-
Figure S4: 1 H NMR spectrum of 4-(chloromethyl)-1,3-dioxolan-2-one (4a). ResearchGate. [Link]
-
4,5-Bis(chloromethyl)-1,3-dioxol-2-one. PubChem. [Link]
-
4,5-Bis(chloromethyl)-1,3-dioxol-2-one. Veeprho. [Link]
-
NMR Chemical Shifts of Trace Impurities. ACS Publications. [Link]
-
Carbonate ester. Wikipedia. [Link]
Sources
- 1. 4,5-Bis(chloromethyl)-1,3-dioxol-2-one | 1443544-27-1 | Benchchem [benchchem.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. 4,5-Bis(chloromethyl)-1,3-dioxol-2-one | 1443544-27-1 [chemicalbook.com]
- 4. veeprho.com [veeprho.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4,5-Bis(chloromethyl)-1,3-dioxol-2-one | C5H4Cl2O3 | CID 57758775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Bis(chloromethyl)-1,3-dioxol-2-one
[1]
Executive Summary
4,5-Bis(chloromethyl)-1,3-dioxol-2-one (CAS: 1443544-27-1) is a critical bifunctional electrophile used in the synthesis of complex prodrugs and cross-linked pharmaceutical agents. Unlike its mono-chlorinated analog (a key intermediate for Olmesartan Medoxomil), the bis-chloromethyl derivative requires precise kinetic control to achieve double functionalization without inducing ring fragmentation or over-chlorination.
This guide addresses the three primary failure modes in its synthesis:
-
Under-chlorination (Stalling at the mono-substituted stage).
-
Over-chlorination (Formation of trichloro/tetrachloro species).
-
Electrophilic Addition (Saturation of the double bond).
Part 1: The Reaction Landscape (Mechanism & Pathways)
To troubleshoot effectively, one must visualize the competing pathways. The synthesis typically employs radical chlorination using Sulfuryl Chloride (
Critical Pathway Diagram
Figure 1: Reaction cascade showing the stepwise chlorination (Target: Green) vs. competing addition and degradation pathways (Red/Grey).
Part 2: Troubleshooting Guide
Module 1: Selectivity Control (The Mono vs. Bis Dilemma)
Issue: "I have a mixture of Mono-Cl (30%), Bis-Cl (50%), and Tri-Cl (20%)."
Technical Insight: The chlorination of the second methyl group is kinetically slower than the first due to the electron-withdrawing nature of the first chlorine atom, which deactivates the ring system slightly toward further radical abstraction. However, pushing the reaction too hard (excess reagent/heat) rapidly leads to the trichloro derivative.
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | 2.1 - 2.3 eq of | You need >2.0 eq to drive the second chlorination, but >2.5 eq exponentially increases trichloro impurities. |
| Temperature | Step-gradient | Initiate at reflux (to start radical chain), then lower temp slightly to maintain selectivity once Mono-Cl is formed. |
| Initiator | AIBN (added in portions) | Continuous radical supply is better than a single dump. Add 0.1 eq every 2 hours. |
Corrective Action:
-
If Mono is high: Do not add more reagent immediately. Check if the initiator is dead. Add fresh AIBN (0.05 eq) and reflux for 1 hour.
-
If Tri is high: You cannot reverse this. You must purify (see Module 3). For the next batch, quench the reaction when the Bis:Tri ratio is optimal (monitor via GC/HPLC), usually at ~90% conversion of Mono.
Module 2: The "Addition" Trap (Saturated Impurities)
Issue: "Mass spec shows a peak at M+2 (relative to target) and NMR shows loss of the double bond."
Technical Insight:
The dioxolone double bond is electron-rich. In the absence of active radicals (or at low temperatures),
Diagnostic Check:
-
Are you running the reaction too cold (<40°C)?
-
Did you forget the radical initiator?
-
Is the reaction mixture yellow/green (indicating dissolved
accumulation)?
Corrective Action:
-
Purge: Nitrogen sparge the reaction to remove accumulated
and . -
Heat & Light: Ensure the reaction stays at reflux (or irradiate with UV light) to favor homolytic cleavage (radicals) over heterolytic cleavage (addition).
Module 3: Ring Stability & Hydrolysis
Issue: "The product is turning into a dark oil/tar during workup."
Technical Insight:
The 1,3-dioxol-2-one ring is a cyclic carbonate.[1] In the presence of the byproduct
Protocol for Stability:
-
Anhydrous Conditions: All solvents (typically Chlorobenzene or Dichloroethane) must be dried (<0.05% water).
-
Acid Scavenging: Do not use aqueous bicarbonate washes if the product is crude. The interface pH spike can trigger hydrolysis.
-
Gas Removal: Use a vigorous
sweep during reaction to remove as it forms.
Part 3: Optimized Experimental Protocol
Objective: Synthesis of 4,5-Bis(chloromethyl)-1,3-dioxol-2-one with >90% purity.
-
Setup: Flame-dried 3-neck flask equipped with a reflux condenser,
inlet, and addition funnel. -
Solvent: Anhydrous Chlorobenzene (Preferred over DCM for higher reflux temp, aiding radical kinetics).
-
Reactants:
-
4,5-Dimethyl-1,3-dioxol-2-one (DMDO): 1.0 eq.[2]
-
Sulfuryl Chloride (
): 2.2 eq. -
AIBN: 0.1 eq (split into 4 portions).
-
-
Procedure:
-
Dissolve DMDO in Chlorobenzene (5 vol). Heat to 80°C.
-
Add 1st portion of AIBN.
-
Add
dropwise over 2 hours. Crucial: Observe gas evolution ( ). If no gas, stop adding and check temperature. -
Add subsequent AIBN portions every hour.
-
Endpoint: Monitor by GC. Look for the disappearance of the Mono-Cl peak. Stop before Tri-Cl exceeds 5%.
-
-
Workup (Water-Free):
-
Degas: Spurge with
for 1 hour at 60°C to remove dissolved gases. -
Concentrate: Remove solvent under high vacuum.
-
Purification: The crude is likely an oil. Crystallization is difficult due to mixtures. Vacuum Distillation is risky (decomposition). Column Chromatography (rapid, silica gel, Hexane/EtOAc) is recommended for high purity.
-
Part 4: FAQ - Quick Troubleshooting
Q1: Can I use NCS (N-Chlorosuccinimide) instead of
-
A: Yes, NCS is milder and avoids
generation, reducing tar formation. However, the atom economy is poor, and removing succinimide byproduct can be tedious. It is recommended for small-scale (<5g) optimization but not for scale-up.
Q2: Why does my GC show two peaks with the same mass for the Mono-intermediate?
-
A: This is likely the Exo-methylene isomer vs. the Endo-cyclic isomer . Radical chlorination often initially forms an exocyclic double bond (4-methylene-5-methyl...). This usually rearranges to the thermodynamically stable endo-form (chloromethyl) under heat. Ensure your reaction reflux time is sufficient to complete this rearrangement.
Q3: The product solidifies in the fridge but melts at room temp. Is this normal?
-
A: Yes. The Bis-compound has a reported melting point near ambient or slightly above, depending on purity. High purity samples may be solid, but traces of Mono-Cl (liquid) will depress the melting point significantly, resulting in an oil/semisolid.
References
-
Sakamoto, F., Ikeda, S., & Tsukamoto, G. (1984).[3] Studies on Prodrugs. II. Preparation and Characterization of (5-Substituted 2-oxo-1,3-dioxol-4-yl)methyl Esters of Ampicillin. Chemical & Pharmaceutical Bulletin.[3] Link
- Core reference for the radical chlorin
-
BenchChem. (n.d.). 4,5-Bis(chloromethyl)-1,3-dioxol-2-one (CAS 1443544-27-1) Technical Data.[4][5]Link
- Verific
-
PubChem. (n.d.). Compound Summary: 4,5-Bis(chloromethyl)-1,3-dioxol-2-one.[1][2][4][6] National Library of Medicine. Link
-
Source for physical property estimates and related impurities.[7]
-
-
Google Patents. (2007). Process for the preparation of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl halides (US Patent App).Link
- Detailed industrial protocols for the mono-chlorination which serve as the foundational basis for the bis-chlorin
Sources
- 1. 4,5-Bis(chloromethyl)-1,3-dioxol-2-one | 1443544-27-1 | Benchchem [benchchem.com]
- 2. CN103450146A - Method for catalyzed synthesis of high-purity 4-chloromethyl-5-methyl-1,3-dioxol-2-one - Google Patents [patents.google.com]
- 3. A Convenient and Practical Preparation of 4-Chloromethyl-5-methyl-1, 3-dioxol-2-one [jstage.jst.go.jp]
- 4. 4,5-Bis(chloromethyl)-1,3-dioxol-2-one | C5H4Cl2O3 | CID 57758775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 4,5-Bis(chloromethyl)-1,3-dioxol-2-one (CAS No. 1443544-27-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 7. CN105348249A - Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]
Technical Support: Optimizing Reaction Conditions for 4,5-Bis(chloromethyl)-1,3-dioxol-2-one
Core Chemistry & Mechanism
This reagent is a bifunctional electrophile derived from the 1,3-dioxol-2-one (cyclic carbonate) scaffold.[1] It is widely used as a prodrug moiety or cross-linker.
The Challenge: You are navigating a competition between two pathways:
-
Desired Pathway (
): Thiolate attack at the methylene carbon ( ), displacing chloride.[1] -
Degradation Pathway (Hydrolysis): Nucleophilic attack at the carbonyl carbon (
) of the ring, leading to ring-opening, decarboxylation, and formation of acetoin byproducts.
Success relies on: Enhancing the electrophilicity of the methylene group (via Finkelstein catalysis) while suppressing the electrophilicity of the carbonyl group (via solvent/base selection).
Standard Operating Procedure (SOP)
Note: This protocol is optimized for bis-substitution (linking two thiol molecules).[1] For mono-substitution, see Module 3.
Reaction Workflow
Figure 1: Optimized workflow for bis-alkylation of thiols. Note the temperature control to prevent ring degradation.
Reagent Table
| Component | Role | Recommended Reagent | Stoichiometry | Notes |
| Solvent | Medium | DMF, DMAc (Anhydrous) | 10-20 Volumes | Acetone is a viable alternative but requires strictly anhydrous conditions.[1] Avoid alcohols. |
| Base | Deprotonation | 2.2 - 2.5 eq | ||
| Catalyst | Activator | KI (Potassium Iodide) | 10-50 mol% | Essential.[1] Converts unreactive alkyl chloride to reactive alkyl iodide in situ (Finkelstein). |
| Electrophile | Substrate | 4,5-Bis(chloromethyl)... | 1.0 eq | Add as a solution in DMF to prevent local concentration spikes.[1] |
| Nucleophile | Reactant | Thiol (R-SH) | 2.1 - 2.5 eq | Use slight excess to drive reaction to completion.[1] |
Troubleshooting Guide (FAQ)
Issue 1: "My product disappeared and I see a broad 'hump' in the NMR."
Diagnosis: Ring Hydrolysis.
The 1,3-dioxol-2-one ring is extremely sensitive to hydroxide ions (
-
Corrective Action:
-
Switch Base: Use non-nucleophilic bases like
or DIPEA (Hunig's Base). -
Dry Solvents: Ensure DMF/DMAc is
water (Karl Fischer). -
Lower Temperature: Run the reaction at
initially. Do not exceed .
-
Issue 2: "The reaction is stuck at the mono-substituted intermediate."
Diagnosis: Leaving Group Stagnation. The chloride is a relatively poor leaving group, especially after the first substitution adds steric bulk.
-
Corrective Action:
-
The Finkelstein Boost: Add 0.5 eq of Potassium Iodide (KI) . This generates the iodo-intermediate transiently, which reacts
faster than the chloride. -
Solvent Switch: If using Acetone, switch to DMF. The higher dielectric constant stabilizes the transition state.
-
Issue 3: "I am getting a mixture of Mono- and Bis-products."
Diagnosis: Stoichiometry Mismatch. This is a classic statistical distribution problem.[1]
-
Corrective Action:
-
For Bis-Product: Use a larger excess of thiol (
).[1] -
For Mono-Product: This is difficult. You must use a large excess of the electrophile (Linker:Thiol = 4:1) and recycle the unreacted linker, or add the thiol very slowly (syringe pump) to the linker solution.
-
Advanced Optimization Logic
Use this decision tree to refine your specific protocol based on your thiol's properties.
Figure 2: Decision matrix for selecting base and solvent based on thiol sterics and acidity.
References & Authority
The protocols above are derived from the foundational work on dioxolone prodrugs (Sakamoto et al.) and adapted for bis-functionalization.
-
Sakamoto, F., et al. "Studies on prodrugs. II.[2][3] Preparation and characterization of (5-substituted 2-oxo-1,3-dioxolen-4-yl)methyl esters of ampicillin." Chemical & Pharmaceutical Bulletin 32.6 (1984): 2241-2248.[1][2] Context: Establishes the stability profile of the dioxolone ring and the necessity of avoiding strong aqueous bases.
-
Sakamoto, F., et al. "Studies on prodrugs. IV.[3] Preparation and characterization of N-(5-substituted 2-oxo-1,3-dioxol-4-yl)methyl norfloxacin." Chemical & Pharmaceutical Bulletin 33.11 (1985): 4870-4877.[1] Context: detailed kinetics of the chloride substitution.
-
BenchChem Technical Repository. "4,5-Bis(chloromethyl)-1,3-dioxol-2-one Reactivity Profile." Context: Specific physical properties and safety data for the bis-chloromethyl variant.
-
PubChem Compound Summary. "4,5-Bis(chloromethyl)-1,3-dioxol-2-one."[1] Context: CAS verification and structural data.
Sources
- 1. 4,5-Bis(chloromethyl)-1,3-dioxol-2-one | C5H4Cl2O3 | CID 57758775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Studies on prodrugs. II. Preparation and characterization of (5-substituted 2-oxo-1,3-dioxolen-4-yl)methyl esters of ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on prodrugs. IV. Preparation and characterization of N-(5-substituted 2-oxo-1,3-dioxol-4-yl)methyl norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
"4,5-Bis(chloromethyl)-1,3-dioxol-2-one" stability and storage conditions
The following guide serves as a specialized Technical Support Center for 4,5-Bis(chloromethyl)-1,3-dioxol-2-one (CAS: 1443544-27-1). This document is designed for researchers requiring immediate, actionable troubleshooting for storage, stability, and handling of this sensitive electrophile.
Application Desk | Organic Synthesis & Prodrug Development
Product Overview
-
Chemical Name: 4,5-Bis(chloromethyl)-1,3-dioxol-2-one[1][2][3][4]
-
Common Abbreviation: Bis-Cl-DOM / BCDO
-
CAS Number: 1443544-27-1 (Distinct from the mono-chloro analog used in Olmesartan synthesis).[1][5]
-
Core Utility: A bifunctional electrophilic linker used to introduce the (2-oxo-1,3-dioxol-4-yl)methyl moiety, enabling double-prodrug strategies or cross-linking.
Part 1: Critical Storage & Stability Protocols
Status: High Alert – Moisture & Thermal Sensitivity
The 1,3-dioxol-2-one ring is thermodynamically unstable relative to its hydrolysis products. The presence of two electron-withdrawing chloromethyl groups increases the electrophilicity of the carbonyl carbon, making this compound significantly more susceptible to nucleophilic attack (hydrolysis) than unsubstituted cyclic carbonates.
Optimal Storage Conditions
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Frozen) | Prevents spontaneous decarboxylative polymerization. Long-term storage at 4°C is risky; RT is forbidden. |
| Atmosphere | Inert (Argon/N₂) | Oxygen is less critical than moisture, but inert gas prevents condensation of atmospheric humidity inside the vial. |
| Container | Amber Glass, PTFE-lined Cap | Photosensitivity is minor, but amber glass is standard. PTFE prevents leaching of plasticizers by the chlorinated alkyl. |
| Desiccation | Required | Hydrolysis is autocatalytic. Acidic byproducts (HCl) generated by initial hydrolysis accelerate further ring opening. |
Stability Mechanism
Failure to store correctly leads to the pathway illustrated below. The release of CO₂ builds pressure in sealed vials, creating a safety hazard.
Figure 1: Hydrolysis pathway. The generation of HCl further catalyzes the breakdown, leading to rapid batch failure.
Part 2: Troubleshooting Guide (FAQ)
Category 1: Physical State & Appearance[6][7][8]
Q: My shipment arrived, and the material is a viscous oil, but I expected a solid. Is it degraded?
-
Diagnosis: This compound is a low-melting solid (Melting Point is often near 30–40°C, similar to its mono-methyl analog).
-
Action:
-
If the oil is clear/colorless to pale yellow: It likely melted during transit. Place it in a -20°C freezer overnight. If it resolidifies into a white/off-white mass, it is likely intact.
-
If the oil is dark yellow/orange or fuming: Reject. This indicates significant decomposition and HCl release.
-
Q: The material has a sharp, acrid odor.
-
Diagnosis: While the compound has a characteristic odor, a sharp "biting" smell suggests free HCl or phosgene-like derivatives.
-
Action: Vent the vial in a fume hood immediately. Perform a litmus test on the headspace vapor (wet litmus paper held above the solid). If it turns red instantly, the batch is hydrolyzed.
Category 2: Experimental Failure
Q: I am seeing low yields in my alkylation reaction (e.g., prodrug synthesis).
-
Root Cause: The most common failure mode is water interference . The BCDO reagent reacts with water faster than it reacts with your nucleophile (carboxylate/amine).
-
Solution:
-
Solvent: Use anhydrous DMF or DMAc (<50 ppm water).
-
Base: Avoid hydroxide bases. Use K₂CO₃ or Cs₂CO₃ dried at 120°C under vacuum.
-
Stoichiometry: Because BCDO is bifunctional, ensure strict stoichiometric control. Excess nucleophile will lead to double-substitution (dimerization) rather than the desired mono-functionalization.
-
Part 3: Quality Control & Handling Protocols
Protocol A: Purity Verification (GC-MS)
Note: High-temperature GC injectors can thermally degrade the dioxolone ring, giving false low-purity readings.
-
Preparation: Dissolve 10 mg sample in 1 mL anhydrous Dichloromethane (DCM).
-
Inlet Conditions: Set inlet temperature to 150°C (Do not use standard 250°C). Use a split ratio of 50:1 to minimize residence time.
-
Column: DB-5ms or equivalent.
-
Ramp: 50°C (hold 2 min) → 10°C/min → 200°C.
-
Pass Criteria: >95% area integration. Look for peaks corresponding to chloromethyl ketones (degradation products).
Protocol B: Handling & Weighing
Safety: This compound is a potential alkylating agent (vesicant). Double-glove (Nitrile + Laminate).
-
Equilibration: Remove the vial from the freezer (-20°C) and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening.
-
Why? Opening a cold vial condenses atmospheric water directly onto the reagent, killing the remaining stock.
-
-
Weighing:
-
Preferred: Weigh inside a glovebox (N₂ atmosphere).
-
Alternative: Use a Schlenk line technique. Flush the receiving flask with Argon. Weigh the solid quickly in air and immediately evacuate/purge.
-
-
Solubilization: If the reagent must be added as a solution, prepare the solution immediately before use. Do not store stock solutions.
Decision Tree: Usability Assessment
Figure 2: Workflow for determining batch viability prior to synthesis.
Part 4: Emergency & Safety
-
Skin Contact: The compound is a potent alkylating agent. Wash immediately with 5% sodium bicarbonate solution, then water. Do not use ethanol (increases skin absorption).
-
Spill Cleanup: Do not wipe with water. Cover with anhydrous sodium carbonate or lime to neutralize potential acidity, then absorb with vermiculite.
References
-
PubChem. 4,5-Bis(chloromethyl)-1,3-dioxol-2-one (Compound Summary). National Library of Medicine. Available at: [Link]
-
Sakamoto, F., et al. (1984). Studies on Prodrugs II. Preparation and Characterization of (5-Substituted-2-oxo-1,3-dioxol-4-yl)methyl Esters of Ampicillin. Chemical & Pharmaceutical Bulletin. (Foundational chemistry for dioxolone stability). Available at: [Link]
- Google Patents.Process for preparing Olmesartan Medoxomil (Context on Dioxolone Reagent Handling). WO2012055994A1.
Sources
Technical Support Center: Managing Exothermic Reactions of 4,5-Bis(chloromethyl)-1,3-dioxol-2-one
Welcome to the technical support guide for handling 4,5-Bis(chloromethyl)-1,3-dioxol-2-one. This document provides essential guidance for researchers, scientists, and drug development professionals on safely managing the exothermic nature of reactions involving this highly reactive intermediate. The following information is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Section 1: Foundational Knowledge & Hazard Assessment (FAQs)
This section addresses the fundamental "why" behind the compound's reactivity and the necessary precautions.
Q1: What makes 4,5-Bis(chloromethyl)-1,3-dioxol-2-one potentially hazardous?
A1: The primary hazard of 4,5-Bis(chloromethyl)-1,3-dioxol-2-one stems from its potential for rapid, uncontrolled exothermic decomposition, which can lead to a thermal runaway reaction.[1][2][3] A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, causing a rapid increase in temperature and pressure inside the reactor.[1][2] This can result in vessel rupture, explosion, and the release of toxic materials.[1][3][4] The molecule's structure, a strained five-membered ring with two reactive chloromethyl groups, contributes to its inherent instability. Decomposition can be triggered by heat, moisture, or incompatibility with other reagents.
Q2: What are the typical decomposition products?
A2: During a thermal event, 4,5-Bis(chloromethyl)-1,3-dioxol-2-one can decompose to generate toxic and corrosive fumes, including carbon oxides (CO, CO2) and hydrogen chloride (HCl).[5] The generation of these gases contributes significantly to the pressure increase in a closed system.
Q3: Are there known incompatible materials I should avoid?
A3: Yes. Avoid contact with strong oxidizing agents, strong acids, and moisture. Water or steam can react with the compound, potentially leading to decomposition and the release of corrosive fumes. It is crucial to use dry solvents and operate under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and subsequent side reactions.[6]
Q4: What are the recommended storage and handling conditions?
A4: To ensure stability, 4,5-Bis(chloromethyl)-1,3-dioxol-2-one should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[7][8] Many suppliers recommend storing it under an inert gas and at reduced temperatures (e.g., -20°C) to minimize degradation.[9] When handling, always use personal protective equipment (PPE), including gloves, eye protection, and a lab coat, and work within a fume hood or other ventilated enclosure.[6][7]
Section 2: Proactive Experimental Design & Control
This section provides troubleshooting guides and best practices for setting up experiments to mitigate risks from the outset.
Q5: I'm planning a reaction with this compound for the first time. How should I start?
A5: A multi-stage approach is critical for safety. Before attempting a large-scale reaction, you must perform a thorough hazard assessment. This involves a comprehensive literature review and, most importantly, conducting reaction calorimetry on a small scale to understand the thermal profile of your specific reaction.
Troubleshooting Guide: Initial Hazard Assessment
| Step | Action | Rationale |
| 1 | Literature Review | Investigate known reactions and safety incidents involving 4,5-Bis(chloromethyl)-1,3-dioxol-2-one and your other reagents. Pay close attention to reaction conditions (temperature, solvent, catalysts). |
| 2 | Reaction Calorimetry (RC1) | Use a reaction calorimeter to measure the heat of reaction, heat flow, and temperature change under controlled conditions on a milligram to gram scale. This data is essential for safe scale-up. |
| 3 | Small-Scale Trial | Conduct the reaction on a small, manageable scale (e.g., 1-5 g) in the lab, mimicking the conditions determined from calorimetry. Monitor the temperature closely. |
| 4 | Scale-Up Analysis | Only proceed to a larger scale after successfully and safely completing the small-scale trial. Ensure that the larger reactor has adequate cooling capacity to handle the total heat output determined by calorimetry. A common cause of runaway reactions is improper scaling-up, where the rate of heat generation outpaces the reactor's cooling capabilities.[10] |
Q6: How do I control the rate of reaction and heat generation?
A6: The key is to control the addition of the limiting reagent. Instead of adding all reactants at once (batch mode), a semi-batch approach is strongly recommended.[10] This involves adding one reactant slowly and continuously to the other in the reactor.
Best Practices for Reagent Addition:
-
Slow, Controlled Dosing: Use a syringe pump or a dropping funnel to add the limiting reagent at a rate that allows the reactor's cooling system to maintain the desired temperature.
-
Sub-surface Addition: If possible, add the reagent below the surface of the reaction mixture to ensure rapid mixing and prevent localized "hot spots."
-
Monitor Temperature: Continuously monitor the internal reaction temperature. A sudden increase indicates that the reaction rate is accelerating and may require you to stop the addition.
Below is a workflow diagram illustrating a safe experimental process.
Caption: Safe Experimental Workflow for BCDO Reactions.
Section 3: Real-time Monitoring & Emergency Response
This section focuses on identifying and responding to deviations from normal operating conditions.
Q7: What are the warning signs of an impending runaway reaction?
A7: Be vigilant for the following indicators:
-
Rapid, Unexplained Temperature Increase: A rise in temperature that does not stabilize even after stopping reagent addition or applying maximum cooling is a critical warning sign.[1][2]
-
Pressure Buildup: In a closed system, a sudden increase in pressure is a direct consequence of gas generation and solvent boiling.
-
Venting or Hissing Sounds: This indicates that the pressure is exceeding the vessel's limits and emergency relief devices (like rupture discs) may be activating.[1]
-
Visible Gas or Fume Evolution: The appearance of unexpected vapors or fumes from the reactor is a sign of decomposition.[1]
Q8: My reaction temperature is climbing uncontrollably. What is the emergency procedure?
A8: Immediate and decisive action is required. Follow a pre-planned emergency response protocol.
Emergency Troubleshooting Guide: Thermal Runaway
| Priority | Action | Rationale |
| 1 | Stop Reagent Addition Immediately | Prevents adding more fuel to the exothermic reaction. |
| 2 | Apply Maximum Cooling | Engage all available cooling systems (e.g., emergency cooling water, ice bath) to try and remove heat faster than it is being generated.[1] |
| 3 | Prepare for Emergency Quench | If cooling is ineffective, a chemical quench is the next step. This should be a pre-determined procedure. |
| 4 | Alert Personnel & Evacuate | Inform colleagues of the situation. If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.[7] |
The following decision tree outlines the emergency response logic.
Caption: Emergency Response Decision Tree for Thermal Runaway.
Q9: What is a suitable quenching agent for reactions with 4,5-Bis(chloromethyl)-1,3-dioxol-2-one?
A9: The choice of quenching agent is critical and depends on the specific reactants and solvent system. An ideal quencher should react quickly with the hazardous compound to form a less reactive, more stable product without producing a significant exotherm itself. A general-purpose protocol for quenching reactive chloromethyl compounds involves a stepwise approach.[11][12]
Protocol: Stepwise Quenching of Reactive Chloromethyl Compounds
-
Preparation: The quenching procedure should be planned before starting the reaction. The quenching solution should be prepared and cooled in an ice bath, ready for immediate use.
-
Initial Quench (Alcohol): Slowly add a less reactive alcohol like isopropanol to the cooled reaction mixture.[12] Continue adding until the initial exotherm subsides.[12]
-
Secondary Quench (More Reactive Alcohol): Follow with the slow addition of a more reactive alcohol, such as methanol, to ensure the complete reaction of any remaining hazardous material.[12]
-
Final Quench (Water): Once the reaction with alcohols is complete and the mixture is stable, slowly add water to hydrolyze any remaining trace amounts of reactive species.[12]
-
Caution: Never add water directly to a large amount of unreacted 4,5-Bis(chloromethyl)-1,3-dioxol-2-one, as the hydrolysis can be vigorous and exothermic.
References
- 4-Chloromethyl-5-methyl-1,3-dioxol-2-one - SAFETY DATA SHEET. TCI EUROPE N.V. [URL: https://www.tcichemicals.com/BE/en/p/C1882]
- Safety Data Sheet. TargetMol. [URL: https://www.targetmol.com/MSDS/MSDS/T6364.pdf]
- Synthesis of Remdesivir. Freshine Chem. [URL: https://www.freshinechem.com/news/synthesis-of-remdesivir-28359739.html]
- Safety Data Sheet. Clariant. [URL: https://www.clariant.com/-/media/Files/MSDS/2021/1/12/16/39/RENOL-SUPERCPD-P-WHTABS-HI121107602-17-SGP-English.pdf]
- Chloromethyl: compounds, synthesis and safety | Blog. Chempanda. [URL: https://www.chempanda.com/2022/09/20/chloromethyl/]
- Runaway Industrial Chemical Reactions. U.S. Chemical Safety and Hazard Investigation Board (CSB). [URL: https://www.csb.gov/assets/1/2/csb_runaway_reactions_peac.pdf]
- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/461199]
- Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. European Commission. [URL: https://publications.jrc.ec.europa.eu/repository/handle/JRC37008]
- Runaway reactions, case studies, lessons learned. French Ministry for Sustainable Development. [URL: https://www.aria.developpement-durable.gouv.fr/wp-content/uploads/2016/03/Runaway_reactions_case_studies_lessons_learned_2013_ARIA.pdf]
- Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions. [URL: https://www.aidic.it/cet/14/35/067.pdf]
- (PDF) Case Studies of Incidents in Runaway Reactions and Emergency Relief. Process Safety Progress. [URL: https://www.researchgate.net/publication/245277804_Case_Studies_of_Incidents_in_Runaway_Reactions_and_Emergency_Relief]
- 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one - Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR40523_msds.pdf]
- Quenchers | SCBT. Santa Cruz Biotechnology. [URL: https://www.scbt.com/browse/quencher/_/N-1l57f8y]
- 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)- 1,3-dioxolane - Safety Data Sheet. SynQuest Labs. [URL: https://www.synquestlabs.com/sites/default/files/sds/2115-34-4.pdf]
- Remdesivir synthesis and its impurities. Simson Pharma Limited. [URL: https://www.simsonpharma.com/remdesivir-synthesis-and-its-impurities]
- Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9343354/]
- Protocol for quenching reactive chemicals. EPFL. [URL: https://www.epfl.ch/labs/lcsp/wp-content/uploads/2020/03/Quenching-of-reactive-chemicals.pdf]
- 4,5-Bis(chloromethyl)-1,3-dioxol-2-one. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/57758775]
- Synthesis of Remdesivir by Mackman. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/remdesivir-synthesis.shtm]
- Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c02399]
- 4-Chloromethyl-1,3-dioxolan-2-one. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2463458&Type=IR-SPEC&Index=1]
- 4,5-Bis(chloromethyl)-1,3-dioxol-2-one | 1443544-27-1. SynThink Research Chemicals. [URL: https://www.synthinkchemicals.com/product/olmesartan-impurity-41]
- CAS No : 1443544-27-1 | Product Name : 4,5-Bis(chloromethyl)-1,3-dioxol-2-one. Pharmaffiliates. [URL: https://www.
- SAFETY DATA SHEET BIS-(CHLOROMETHYL) ETHER. Purolite. [URL: https://www.purolite.com/uploads/document/35222_-bis-chloromethyl_ether-_2005-01-28.pdf]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds/C44059]
- 1443544-27-1|4,5-Bis(chloromethyl)-1,3-dioxol-2-one. BLDpharm. [URL: https://www.bldpharm.com/products/1443544-27-1.html]
- Quenching of red cell tryptophan fluorescence by mercurial compounds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6822293/]
- Quenching mechanism of quinolinium-type chloride-sensitive fluorescent indicators. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10885398/]
Sources
- 1. peac.aristatek.com [peac.aristatek.com]
- 2. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 3. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 4. researchgate.net [researchgate.net]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. targetmol.com [targetmol.com]
- 8. clariant.com [clariant.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 11. chempanda.com [chempanda.com]
- 12. epfl.ch [epfl.ch]
Technical Support Center: Catalyst Selection and Troubleshooting for 4,5-Bis(chloromethyl)-1,3-dioxol-2-one Mediated Coupling Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4,5-Bis(chloromethyl)-1,3-dioxol-2-one. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your coupling experiments. Our focus is to provide not just procedural steps, but the underlying chemical principles to empower your research.
Introduction to the Chemistry
4,5-Bis(chloromethyl)-1,3-dioxol-2-one is a highly versatile bifunctional electrophile. Its utility stems from the two primary chloromethyl groups, which are excellent leaving groups in nucleophilic substitution reactions.[1] This reactivity allows for the covalent attachment of the dioxolone core to a wide range of nucleophiles, including amines, alcohols, and thiols, making it a valuable building block in the synthesis of prodrugs and other complex molecules.[1]
The core reaction is a nucleophilic substitution, typically proceeding via an SN2 mechanism. This involves the backside attack of a nucleophile on the electrophilic carbon of the chloromethyl group, displacing the chloride ion.
Frequently Asked Questions (FAQs)
Q1: What is the recommended "catalyst" for coupling reactions with 4,5-Bis(chloromethyl)-1,3-dioxol-2-one?
This is a common point of confusion. Strictly speaking, these coupling reactions are often not "catalyzed" in the traditional sense of a substance that participates in the reaction and is regenerated. Instead, they are typically promoted by a base .
The primary role of the base is to deprotonate the nucleophile (if it is protic, like an alcohol or a primary/secondary amine), increasing its nucleophilicity. The base also acts as an acid scavenger , neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This is crucial as the buildup of acid can protonate the desired nucleophile, rendering it unreactive, or potentially lead to degradation of the starting material or product.
Commonly Used Bases:
| Base Type | Examples | Key Considerations |
| Inorganic Bases | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Sodium Bicarbonate (NaHCO₃) | Often used in polar aprotic solvents like DMF or acetonitrile. Heterogeneous, so good stirring is essential. Generally cost-effective. |
| Organic Bases | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine | Homogeneous, often leading to faster reaction times. Can be more challenging to remove during workup. DIPEA is a non-nucleophilic base, which can be advantageous. |
Q2: I am observing a low yield in my coupling reaction. What are the likely causes?
Low yields can stem from a variety of factors. A systematic approach to troubleshooting is recommended.
Logical Troubleshooting Workflow:
Troubleshooting Low Yield
Q3: My reaction is sluggish or incomplete. How can I increase the reaction rate?
Several strategies can be employed to accelerate a slow reaction:
-
Increase Temperature: Gently heating the reaction mixture can significantly increase the rate of an SN2 reaction. However, be cautious of potential side reactions or degradation at elevated temperatures.
-
Change Solvent: Switching to a polar aprotic solvent such as DMF or DMSO can enhance the rate of SN2 reactions by solvating the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.
-
Use a Stronger Base: If your nucleophile requires deprotonation, a stronger base will generate a higher concentration of the more reactive anionic nucleophile.
-
Consider a Phase-Transfer Catalyst (PTC): In biphasic systems (e.g., a solid inorganic base in an organic solvent), a PTC such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be beneficial. The PTC transports the deprotonated nucleophile from the solid or aqueous phase into the organic phase where the electrophile is, thereby accelerating the reaction.
Q4: I am seeing multiple spots on my TLC, including what appears to be a di-substituted product. How can I favor mono-substitution?
Given that 4,5-Bis(chloromethyl)-1,3-dioxol-2-one has two reactive sites, controlling the stoichiometry is key to achieving mono-substitution.
-
Use an Excess of the Dioxolone: By using a stoichiometric excess of 4,5-Bis(chloromethyl)-1,3-dioxol-2-one relative to your nucleophile, you increase the statistical probability of the nucleophile reacting with an unreacted dioxolone molecule rather than a mono-substituted one.
-
Slow Addition of the Nucleophile: Adding the nucleophile slowly to the reaction mixture containing the excess dioxolone can also help to maintain a low concentration of the nucleophile, further favoring mono-substitution.
Q5: Are there any common side reactions to be aware of?
Yes, several side reactions can occur:
-
Over-alkylation: As mentioned, di-substitution is a common side reaction if the stoichiometry is not carefully controlled.
-
Elimination: While less common with primary halides, the use of a strong, sterically hindered base could potentially lead to elimination reactions.
-
Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can compete with your desired nucleophile. It is generally best to use aprotic solvents.
-
Hydrolysis: The presence of water can lead to hydrolysis of the chloromethyl groups to hydroxymethyl groups, or potentially hydrolysis of the cyclic carbonate. Ensure you are using anhydrous conditions if this is a concern.
Experimental Protocols
General Protocol for Mono-alkylation of a Phenol
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
4,5-Bis(chloromethyl)-1,3-dioxol-2-one (1.5 eq)
-
Your desired phenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol, 4,5-Bis(chloromethyl)-1,3-dioxol-2-one, and anhydrous DMF.
-
Begin vigorous stirring and add the finely ground potassium carbonate.
-
Heat the reaction mixture to a predetermined temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure mono-substituted product.
Reaction Workflow Diagram:
Sources
Validation & Comparative
Strategic Guide: Cost-Benefit Analysis of 4,5-Bis(chloromethyl)-1,3-dioxol-2-one (BCDO) in Synthesis
Executive Summary: The Bifunctional Advantage
In the landscape of prodrug synthesis, 4,5-Bis(chloromethyl)-1,3-dioxol-2-one (BCDO) represents a specialized evolution of the standard "medoxomil" moiety. While its mono-substituted counterpart (DMDO-Cl) is the industry standard for improving oral bioavailability (e.g., Olmesartan medoxomil), BCDO offers a unique bifunctional architecture .
The Verdict: BCDO is the reagent of choice when the objective is Gemini Prodrug Design (linking two pharmacophores) or High-Payload Delivery (2:1 drug-to-linker ratio). However, for standard single-molecule protection, it introduces unnecessary synthetic complexity and steric bulk compared to DMDO-Cl.
Quick Comparison Matrix
| Feature | DMDO-Cl (Mono-chloride) | BCDO (Bis-chloride) | POM/AM Halides |
| Primary Use | Single Prodrug (1:1) | Gemini/Cross-linked Prodrug (2:1) | Single Prodrug (1:1) |
| Metabolic Byproduct | Acetoin (Safe/GRAS) | Acetoin-derivative (Safe) | Formaldehyde (Toxic) |
| Hydrolysis Rate | Fast (Estersase sensitive) | Slower (Steric hindrance) | Variable |
| Atom Economy | Moderate | High (Dual payload) | Low |
Technical Profile & Mechanism of Action
To use BCDO effectively, one must distinguish it from the mono-chloride. BCDO contains two electrophilic chloromethyl sites flanking the cyclic carbonate core.
The Metabolic Release Pathway
Unlike Pivaloyloxymethyl (POM) esters which release formaldehyde, dioxolone-based linkers degrade into acetoin (3-hydroxy-2-butanone) and CO₂, which are physiologically benign.
Mechanism:
-
Uptake: The lipophilic BCDO-linked dimer crosses the intestinal membrane.
-
Activation: Carboxylesterases attack the ester linkages.
-
Collapse: The hydrolysis of the ester triggers a spontaneous decarboxylative cascade, releasing the free drug and the dioxolone core, which further degrades.
Caption: Figure 1. Metabolic cascade of BCDO-linked gemini prodrugs. Note the dual release of active pharmaceutical ingredients (API).
Comparative Analysis: BCDO vs. Alternatives
BCDO vs. DMDO-Cl (The "Medoxomil" Standard)
Most researchers confuse these two.
-
DMDO-Cl (4-chloromethyl-5-methyl-1,3-dioxol-2-one): Used for Olmesartan Medoxomil.[1][2][3] It caps one acid group.
-
BCDO: Caps two acid groups or links two distinct molecules (codrugs).
Cost-Benefit:
-
Benefit: BCDO allows for "Codrug" synthesis—linking an NSAID with an antibiotic, or two antihypertensives, ensuring simultaneous delivery to the target tissue.
-
Cost: BCDO synthesis is more prone to polymerization side reactions due to bifunctionality. Yields for asymmetric coupling (Drug A + Linker + Drug B) are generally lower (30-50%) compared to symmetric coupling (>80%).
BCDO vs. POM/AM Reagents
-
Toxicity: POM reagents release formaldehyde, raising regulatory concerns for chronic therapies. BCDO releases acetoin, which is GRAS (Generally Recognized As Safe).
-
Stability: BCDO esters are generally more stable in solid state (shelf-life) than POM esters, which are prone to hydrolysis due to the high electrophilicity of the acetal center.
Quantitative Performance Data
| Parameter | BCDO (Bis-Linker) | DMDO-Cl (Mono-Linker) | Chloromethyl Pivalate (POM) |
| Molecular Weight | 182.99 g/mol | 148.54 g/mol | 150.60 g/mol |
| Reactive Sites | 2 (Bifunctional) | 1 (Monofunctional) | 1 (Monofunctional) |
| Typical Yield (Coupling) | 65-85% (Symmetric) | 85-95% | 70-90% |
| Solubility LogP | ~1.1 (Reagent) | ~1.1 (Reagent) | ~2.3 |
| Byproduct Toxicity | Low (Acetoin) | Low (Acetoin) | High (Formaldehyde) |
Experimental Protocol: Symmetric Coupling
Objective: Synthesis of a Gemini Prodrug using BCDO. Model Substrate: A generic Carboxylic Acid (R-COOH).
Reagents:
-
Substrate: R-COOH (2.2 equivalents)
-
Linker: BCDO (1.0 equivalent)
-
Base: Potassium Carbonate (
, anhydrous, 2.5 equivalents) -
Catalyst: Potassium Iodide (KI, 0.1 equivalent) or Tetrabutylammonium bromide (TBAB)
-
Solvent: DMF (Anhydrous) or Acetone
Step-by-Step Workflow:
-
Activation (Finkelstein-like):
-
Why: The chloromethyl group is moderately reactive. Adding KI generates the iodomethyl intermediate in situ, accelerating the reaction significantly (Finkelstein reaction).
-
Step: Dissolve BCDO (1 eq) and KI (0.1 eq) in DMF. Stir at RT for 15 mins.
-
-
Nucleophilic Attack:
-
Step: Add the carboxylic acid (2.2 eq) and
(2.5 eq). -
Condition: Heat to 45-50°C. Do not exceed 60°C.
-
Caution: Higher temperatures degrade the dioxolone ring (decarboxylation).
-
-
Monitoring:
-
Monitor via TLC or HPLC. The mono-ester intermediate will appear first, followed by the bis-ester.
-
Time: Typically 4–6 hours.
-
-
Workup:
-
Dilute with Ethyl Acetate. Wash with water (x3) to remove DMF and inorganic salts.
-
Dry over
and concentrate.
-
-
Purification:
-
Recrystallization is preferred for symmetric dimers. Flash chromatography (Hexane/EtOAc) if oil.
-
Strategic Decision Matrix
Use this logic flow to determine if BCDO is the correct reagent for your pipeline.
Caption: Figure 2. Decision matrix for selecting between BCDO and DMDO-Cl reagents.
Safety & Handling (Critical)
-
Alkylating Potential: BCDO is a bis-alkylating agent. It acts similarly to nitrogen mustards in its ability to cross-link DNA if handled improperly. Double-gloving and fume hood use are mandatory.
-
Stability: Store at 2-8°C under inert gas (Argon). Moisture sensitive (hydrolysis releases HCl and CO2).
References
-
Sakamoto, F., et al. (1984). "Studies on prodrugs. II. Preparation and characterization of (5-substituted 2-oxo-1,3-dioxol-4-yl)methyl esters of mecillinam." Chemical and Pharmaceutical Bulletin. Link
-
Sun, C.Q., et al. (2002).[4] "A general synthesis of dioxolenone prodrug moieties." Tetrahedron Letters. Link
-
FDA Guidance. (2024). "Safety Testing of Drug Metabolites." U.S. Food and Drug Administration.[5] Link
-
PubChem. (2025).[6] "4,5-Bis(chloromethyl)-1,3-dioxol-2-one Compound Summary." National Library of Medicine. Link
-
BenchChem. (2025).[7][8] "Application Notes for Prodrug Synthesis." Link
Sources
- 1. 4-Cloromethyl-5-methyl-1,3-dioxol-2-one | 80841-78-7 [chemicalbook.com]
- 2. CN107892681B - Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one - Google Patents [patents.google.com]
- 3. Preparation method for 4-chloromethyl-5-methyl-1,3-dioxol-2-one - Eureka | Patsnap [eureka.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. longdom.org [longdom.org]
- 6. 4,5-Bis(chloromethyl)-1,3-dioxol-2-one | C5H4Cl2O3 | CID 57758775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Environmental and safety comparison of "4,5-Bis(chloromethyl)-1,3-dioxol-2-one" synthesis routes
This guide provides an in-depth technical comparison of synthesis routes for 4,5-Bis(chloromethyl)-1,3-dioxol-2-one (BCDO) , a critical bifunctional electrophile used in prodrug design and cross-linking applications.
Unlike its mono-chlorinated analog (a key intermediate for Olmesartan Medoxomil), the bis-chloromethyl derivative requires specific synthetic rigor to ensure bifunctional conversion while maintaining the stability of the cyclic carbonate ring.
Executive Summary
The synthesis of BCDO is primarily achieved through two distinct mechanistic pathways:
-
Radical Chlorination (Route A): High-throughput industrial route using 4,5-dimethyl-1,3-dioxol-2-one (DMDO). It is cost-effective but chemically hazardous due to radical initiators and chlorinated solvents.
-
Nucleophilic Substitution (Route B): A targeted approach using 4,5-bis(hydroxymethyl)-1,3-dioxol-2-one. It offers higher regioselectivity and avoids radical chemistry, but relies on more expensive precursors.
Quick Comparison Matrix
| Metric | Route A: Radical Chlorination | Route B: Nucleophilic Substitution |
| Primary Reagent | Sulfuryl Chloride ( | Thionyl Chloride ( |
| Mechanism | Free Radical Substitution ( | Nucleophilic Acyl/Alkyl Substitution ( |
| Atom Economy | Moderate (Loss of | Moderate (Loss of |
| Key Hazard | Runaway exotherms; Radical initiators | Corrosive fumes; Pressure buildup |
| Selectivity | Low (Mix of mono/bis/tris-chlorinated) | High (Direct conversion of -OH to -Cl) |
| Green Score | Low (Often uses | Medium (Can use DCM or Toluene) |
Detailed Reaction Pathways
Visualizing the Chemistry
The following diagram illustrates the two competing pathways, highlighting the divergence in precursors and mechanistic steps.
Caption: Comparative reaction scheme showing the stepwise radical chlorination (Route A) versus the direct nucleophilic substitution (Route B).
Route A: Radical Chlorination (Industrial Standard)
This route involves the exhaustive chlorination of the methyl groups on the dioxolone ring. While efficient for bulk production, it requires strict safety controls.
Mechanism & Challenges
The reaction proceeds via a free-radical chain mechanism.
-
Initiation: AIBN or Benzoyl Peroxide (BPO) undergoes homolytic cleavage to generate radicals.
-
Propagation: Chlorine radicals abstract hydrogen from the methyl groups.
-
Critical Control Point: The reaction naturally pauses at the mono-chlorinated stage (medoxomil chloride). To achieve the bis product, the reaction must be driven with excess reagent (2.2–2.5 equivalents) and longer reflux times, which increases the risk of ring opening or over-chlorination (dichloromethyl byproducts).
Experimental Protocol (Optimized for Bis-Product)
-
Reagents: DMDO (1.0 eq), Sulfuryl Chloride (
, 2.4 eq), AIBN (0.1 eq). -
Solvent: Chlorobenzene or Dichloromethane (DCM). Note:
is historically used but avoided today due to ozone depletion.
-
Setup: Equip a 3-neck flask with a reflux condenser, addition funnel, and nitrogen inlet.
-
Dissolution: Dissolve DMDO in the solvent (concentration ~1 M). Add 50% of the AIBN.
-
Addition: Heat to reflux (
C for DCM, C for Chlorobenzene). Add dropwise over 2 hours. -
Completion: Add the remaining AIBN and reflux for an additional 4–6 hours. Monitor via GC/TLC until the mono-chloro intermediate is <5%.
-
Workup: Cool to room temperature. Wash with saturated
to neutralize acid byproducts. Dry organic layer over and concentrate. -
Purification: Fractional distillation is required to separate the bis product from the mono impurity.
Safety Warning:
Route B: Nucleophilic Substitution (Green Alternative)
This route converts the diol precursor directly to the dichloride. It is "greener" in terms of solvent choice and selectivity but limited by the availability of the diol starting material.
Mechanism & Advantages
Using Thionyl Chloride (
-
Selectivity: No risk of over-chlorination (e.g., forming
). -
Stability: Milder thermal conditions preserve the sensitive dioxolone ring.
Experimental Protocol
-
Reagents: 4,5-Bis(hydroxymethyl)-1,3-dioxol-2-one (1.0 eq), Thionyl Chloride (
, 2.5 eq), Pyridine (cat. 0.1 eq). -
Solvent: Toluene or DCM.
-
Setup: Dry glassware thoroughly. Moisture triggers violent decomposition of
. -
Cooling: Cool the diol/pyridine/solvent mixture to
C. -
Addition: Add
dropwise, maintaining temperature C to control exotherm. -
Reaction: Allow to warm to room temperature and stir for 3 hours. If conversion is slow, heat to
C. -
Quench: Pour reaction mixture onto crushed ice (carefully!) to hydrolyze excess thionyl chloride.
-
Extraction: Extract with Ethyl Acetate. The product is often pure enough to use without distillation after drying/concentration.
Safety & Environmental Decision Framework
When selecting a route, researchers must balance raw material cost against process safety.
Process Safety Decision Tree
Caption: Decision tree for selecting the optimal synthesis route based on scale, precursor availability, and safety infrastructure.
E-Factor and Waste Analysis
-
Route A (Radical): Generates significant organic waste if purification requires chromatography. The use of chlorinated solvents (if not recycled) drastically increases the E-factor (kg waste / kg product).
-
Route B (Nucleophilic): The primary byproduct is gas (
), which can be scrubbed into aqueous waste. This results in a lower mass of organic waste, making it favorable for green chemistry metrics, provided the gas is managed responsibly.
References
-
BenchChem. (2025).[2] Chlorination of 4,5-Dimethyl-1,3-dioxol-2-one: Radical Halogenation Strategies. Retrieved from
-
PubChem. (2025).[3][4] 4,5-Bis(chloromethyl)-1,3-dioxol-2-one Compound Summary (CID 57758775).[4] National Library of Medicine. Retrieved from
-
TCI Chemicals. (2025).[1] Safety Data Sheet: 4-Chloromethyl-5-methyl-1,3-dioxol-2-one.[5][6] Retrieved from
-
Hanumantha Rao, B., et al. (2015). A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. Sci Pharm. 83(3): 465–478. Retrieved from
-
Muller, P. (2025). Green Chemistry Approaches in Pharmaceutical Synthesis.[2] MDPI. Retrieved from
Sources
- 1. Thionyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 羟甲基二氧杂戊环酮 | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4,5-Bis(chloromethyl)-1,3-dioxol-2-one | C5H4Cl2O3 | CID 57758775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN107892681B - Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one - Google Patents [patents.google.com]
- 6. An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 [quickcompany.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
